molecular formula C8H17N3OS B4759533 2-isobutyryl-N-propylhydrazinecarbothioamide

2-isobutyryl-N-propylhydrazinecarbothioamide

Cat. No. B4759533
M. Wt: 203.31 g/mol
InChI Key: DRUMAMCQEWLRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyryl-N-propylhydrazinecarbothioamide, commonly known as IPTC, is a chemical compound that has been studied for its potential applications in scientific research. IPTC has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of IPTC is not fully understood, but it is believed to act through the inhibition of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, IPTC has also been found to exhibit other biochemical and physiological effects. It has been shown to have antioxidant properties, as well as the ability to reduce inflammation and oxidative stress. It has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using IPTC in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it has not yet been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several potential future directions for research on IPTC. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further investigation into its mechanism of action and potential side effects is needed to fully understand its potential applications in scientific research.

Scientific Research Applications

IPTC has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-tumor effects in various cancer cell lines, making it a promising candidate for further investigation as a potential anti-cancer agent.

properties

IUPAC Name

1-(2-methylpropanoylamino)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c1-4-5-9-8(13)11-10-7(12)6(2)3/h6H,4-5H2,1-3H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMAMCQEWLRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropanoyl)-N-propylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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